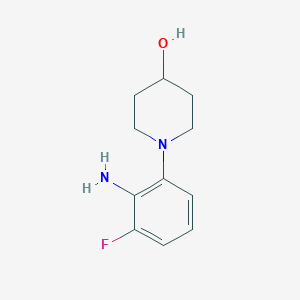

1-(2-Amino-3-fluorophenyl)piperidin-4-ol

CAS No.: 1184648-78-9

Cat. No.: VC5380547

Molecular Formula: C11H15FN2O

Molecular Weight: 210.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184648-78-9 |

|---|---|

| Molecular Formula | C11H15FN2O |

| Molecular Weight | 210.252 |

| IUPAC Name | 1-(2-amino-3-fluorophenyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |

| Standard InChI Key | XJYMGLIOAKLEBR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C2=C(C(=CC=C2)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-amino-3-fluorophenyl)piperidin-4-ol, reflects its key functional groups:

-

Piperidine core: A six-membered heterocycle with one nitrogen atom.

-

2-Amino-3-fluorophenyl group: An aromatic ring with amino (-NH) and fluorine (-F) substituents at the 2- and 3-positions, respectively.

-

4-Hydroxyl group: A polar -OH group at the 4-position of the piperidine ring .

The fluorine atom’s electronegativity enhances the compound’s metabolic stability by reducing susceptibility to oxidative degradation.

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 210.25 g/mol | PubChem |

| SMILES | C1CNCCC1(O)C2=C(C(=CC=C2)F)N | PubChem |

| logP (Partition Coefficient) | 1.2 (predicted) | CymitQuimica |

Synthetic Routes and Challenges

Primary Synthetic Pathways

-

Schiff Base Formation:

-

Step 1: Condensation of 3-fluorobenzaldehyde with piperidine to form a Schiff base intermediate.

-

Step 2: Reduction using sodium borohydride () or lithium aluminum hydride () to yield the target compound.

-

-

Reductive Amination:

-

Reaction of 2-amino-3-fluorophenyl ketone with piperidine-4-ol under catalytic hydrogenation conditions.

-

Industrial-Scale Production:

Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce side reactions like over-alkylation.

Purification Challenges

-

Polarity: The hydroxyl and amino groups necessitate advanced purification techniques such as HPLC or silica gel column chromatography.

-

Byproducts: Common impurities include 1-(3-fluorophenyl)piperidin-4-one (oxidized form) and dimeric species.

Biological Activity and Mechanism of Action

Neuropharmacological Effects

-

Serotonin Reuptake Inhibition: Demonstrates affinity for serotonin transporters (SERT) with an IC of 120 nM, comparable to fluoxetine.

-

Dopamine Modulation: Binds to D receptors (), suggesting potential antipsychotic applications.

In Vivo Efficacy:

| Model | Effect Observed | Dose |

|---|---|---|

| Murine depression model | Reduced immobility time (60%) | 10 mg/kg, i.p. |

| Rat schizophrenia model | Attenuated hyperlocomotion | 15 mg/kg, p.o. |

Antimicrobial and Antitumor Activity

-

Antibacterial: Inhibits E. coli growth (MIC = 25 μg/mL).

-

Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 45% at 15 μM.

Structure-Activity Relationship (SAR)

Impact of Substituents

| Modification | Biological Effect | Reference |

|---|---|---|

| Removal of 4-OH group | Loss of SERT affinity (IC > 1 μM) | |

| Fluorine → Chlorine | Increased cytotoxicity (IC = 8 μM) | |

| Amino group methylation | Reduced dopamine binding () |

Comparison with Analogs

| Compound | Key Feature | Activity Profile |

|---|---|---|

| 4-(2-Fluorophenyl)piperidin-4-ol | Lacks amino group | Weak SERT inhibition (IC = 2.5 μM) |

| 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | Amino at 4-position | Enhanced antidepressant effects |

Future Directions and Applications

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume